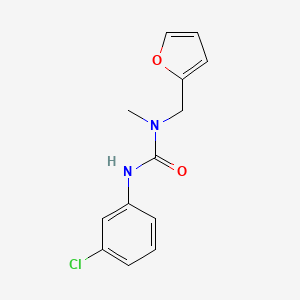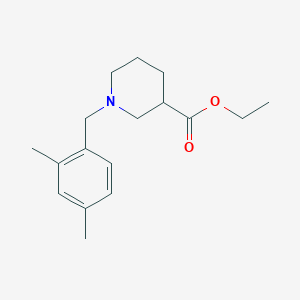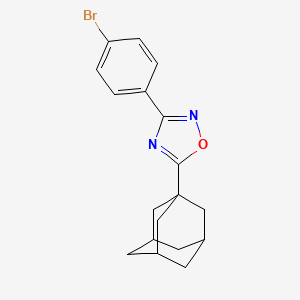
N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea, also known as CMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and neuroscience. CMU is a potent inhibitor of dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea acts by inhibiting the reuptake of dopamine by binding to the dopamine transporter. This leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The increased dopaminergic neurotransmission caused by N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea has been shown to have several biochemical and physiological effects. These include improved cognitive function, increased locomotor activity, and reduced drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea in lab experiments include its high potency and specificity for dopamine transporter inhibition. However, its potential toxicity and the need for careful handling and storage make it a challenging compound to work with.
Orientations Futures
There are several potential future directions for research on N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea. These include further studies on its potential therapeutic applications in neurological disorders, investigations into its mechanism of action, and the development of more potent and selective dopamine transporter inhibitors.
In conclusion, N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea is a promising compound that has gained significant attention in scientific research due to its potential applications in pharmacology and neuroscience. Its ability to inhibit dopamine transporter makes it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea involves the reaction of 3-chloroaniline with 2-furancarboxaldehyde in the presence of sodium borohydride to obtain the intermediate product. This intermediate is then treated with methyl isocyanate to yield N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea.
Applications De Recherche Scientifique
N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and drug addiction. N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea's ability to inhibit dopamine transporter makes it a promising candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-(furan-2-ylmethyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(9-12-6-3-7-18-12)13(17)15-11-5-2-4-10(14)8-11/h2-8H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDBDLBNOKYBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(furan-2-ylmethyl)-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)

![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)
![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)
![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4960355.png)
![ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4960358.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)

![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)
![diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)